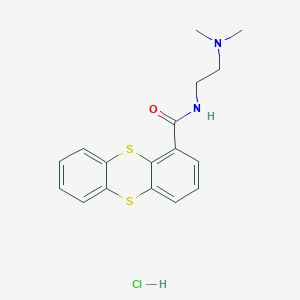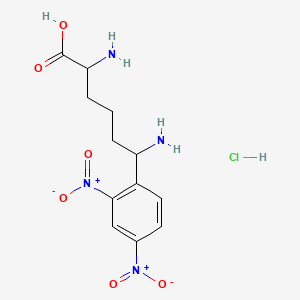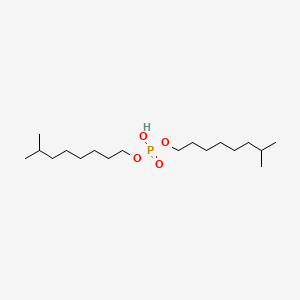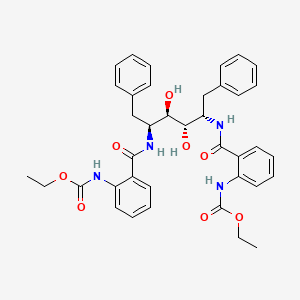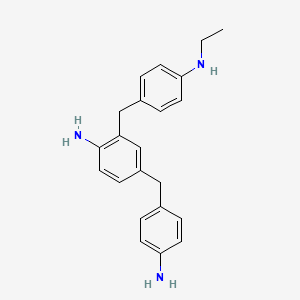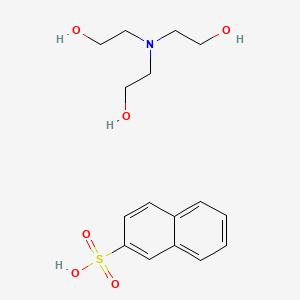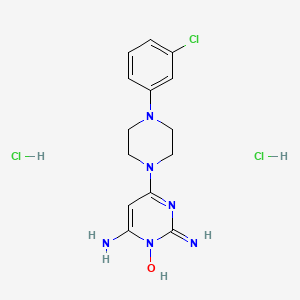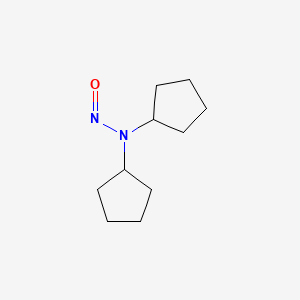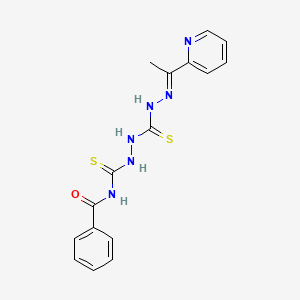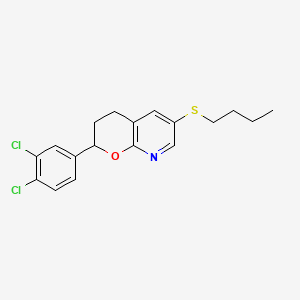
2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 300-731-8 is known as agarose. Agarose is a polysaccharide extracted from seaweed, specifically from the genera Gelidium and Gracilaria. It is widely used in molecular biology and biochemistry for its gel-forming properties, which make it an ideal medium for gel electrophoresis and other laboratory techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Agarose is typically extracted from seaweed through a series of steps that include washing, boiling, and filtration. The seaweed is first washed to remove impurities and then boiled in water to extract the agar. The agar solution is then filtered to remove any remaining solid particles. The filtered solution is cooled to form a gel, which is then dehydrated and ground into a powder.
Industrial Production Methods
In industrial settings, the production of agarose involves large-scale extraction processes. The seaweed is harvested and processed in large vats where it is boiled and filtered. The resulting agar solution is then subjected to further purification steps, including ion exchange chromatography and gel filtration, to obtain high-purity agarose suitable for laboratory use.
Chemical Reactions Analysis
Types of Reactions
Agarose primarily undergoes hydrolysis reactions. When subjected to acidic or basic conditions, the glycosidic bonds in agarose can be cleaved, resulting in the formation of smaller sugar units.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Agarose can be oxidized using reagents like periodic acid, which cleaves the vicinal diols in the polysaccharide chain.
Major Products
Hydrolysis: Monosaccharides such as galactose and 3,6-anhydro-L-galactose.
Oxidation: Aldehydes and carboxylic acids derived from the cleavage of the polysaccharide chain.
Scientific Research Applications
Agarose is extensively used in various scientific fields:
Molecular Biology: Agarose gel electrophoresis is a standard technique for the separation and analysis of nucleic acids (DNA and RNA). The gel matrix allows for the resolution of fragments based on size.
Biochemistry: Agarose is used in affinity chromatography for the purification of proteins, antibodies, and other biomolecules. The gel’s porous structure facilitates the binding and elution of target molecules.
Medicine: Agarose is used in the preparation of culture media for microbiological studies. It provides a solid surface for the growth of microorganisms.
Industry: Agarose is employed in the food industry as a gelling agent and stabilizer in various products, including desserts and dairy items.
Mechanism of Action
Agarose exerts its effects primarily through its gel-forming properties. When dissolved in hot water and then cooled, agarose forms a gel matrix due to the formation of hydrogen bonds between the polysaccharide chains. This gel matrix can trap and separate molecules based on their size and charge, making it useful for electrophoresis and chromatography applications.
Comparison with Similar Compounds
Similar Compounds
Agar: Like agarose, agar is also derived from seaweed and has similar gelling properties. agar contains additional components such as agaropectin, which can affect its gel strength and melting temperature.
Polyacrylamide: Used in polyacrylamide gel electrophoresis (PAGE), polyacrylamide gels offer higher resolution for smaller molecules compared to agarose gels. polyacrylamide is synthetic and can be toxic, whereas agarose is natural and non-toxic.
Gelatin: Derived from animal collagen, gelatin forms gels similar to agarose but is primarily used in food and pharmaceutical applications. Gelatin gels are less stable at higher temperatures compared to agarose gels.
Uniqueness
Agarose is unique due to its high gel strength, low melting temperature, and non-toxic nature. These properties make it particularly suitable for applications in molecular biology and biochemistry, where high purity and stability are essential.
Properties
CAS No. |
93962-93-7 |
|---|---|
Molecular Formula |
C14H23Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
3-chloro-4-methyl-2-(3-methylbutoxy)-1-propan-2-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H23ClNO.ClH/c1-10(2)7-9-17-14-13(15)12(5)6-8-16(14)11(3)4;/h6,8,10-11H,7,9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
LLLHXDVZKCNHDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)C(C)C)OCCC(C)C)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


